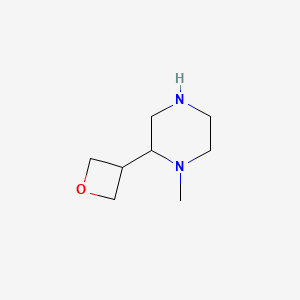

1-Methyl-2-(oxetan-3-yl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(oxetan-3-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-10-3-2-9-4-8(10)7-5-11-6-7/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRCDLNAGQNHRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1895314-91-6 | |

| Record name | 1-methyl-2-(oxetan-3-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-(oxetan-3-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 1-Methyl-2-(oxetan-3-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process designed for clarity, reproducibility, and scalability in a research and development setting. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route and workflows.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be strategically approached through the construction of a 2-substituted piperazine precursor, followed by N-methylation. A key challenge in the synthesis of 2-substituted piperazines is the selective functionalization of the carbon backbone. A robust method involves the formation of a piperazin-2-one intermediate from acyclic precursors, which is subsequently reduced.

The proposed four-step synthesis is as follows:

-

Step 1: Synthesis of N-Boc-2-(oxetan-3-yl)piperazin-2-one: This crucial step involves the cyclization of a protected ethylenediamine derivative with an oxetane-containing building block.

-

Step 2: Reduction of N-Boc-2-(oxetan-3-yl)piperazin-2-one: The lactam of the piperazin-2-one intermediate is reduced to the corresponding amine to form the piperazine ring.

-

Step 3: Deprotection of N-Boc-2-(oxetan-3-yl)piperazine: The tert-butyloxycarbonyl (Boc) protecting group is removed from the nitrogen atom.

-

Step 4: N-Methylation of 2-(oxetan-3-yl)piperazine: The final step is the selective methylation of the secondary amine at the 1-position to yield the target compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including molar equivalents, reaction times, and yields, are summarized in tables for easy reference.

Step 1: Synthesis of N-Boc-2-(oxetan-3-yl)piperazin-2-one

The formation of the piperazin-2-one ring is a critical step that establishes the 2-substituted piperazine core. This can be achieved through the reaction of mono-Boc-ethylenediamine with a suitable oxetane-3-carbonyl derivative, such as an activated ester or acyl chloride of oxetane-3-carboxylic acid.

Experimental Protocol:

-

To a solution of mono-Boc-ethylenediamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), is added a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).

-

The reaction mixture is cooled to 0 °C.

-

A solution of the activated oxetane-3-carboxylic acid derivative (e.g., oxetane-3-carbonyl chloride) (1.05 eq) in the same solvent is added dropwise to the cooled reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is washed sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford N-Boc-2-(oxetan-3-yl)piperazin-2-one.

| Reagent/Parameter | Molar Equivalent/Value | Purpose |

| Mono-Boc-ethylenediamine | 1.0 | Starting material |

| Oxetane-3-carbonyl derivative | 1.05 | Starting material |

| Triethylamine (TEA) | 1.1 | Base |

| Dichloromethane (DCM) | - | Solvent |

| Reaction Temperature | 0 °C to room temp. | Reaction condition |

| Reaction Time | 12-24 hours | Reaction condition |

| Expected Yield | 60-75% |

Step 2: Reduction of N-Boc-2-(oxetan-3-yl)piperazin-2-one

The reduction of the lactam in the piperazin-2-one intermediate to the corresponding amine is achieved using a powerful reducing agent.

Experimental Protocol:

-

A solution of N-Boc-2-(oxetan-3-yl)piperazin-2-one (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

After the addition is complete, the reaction mixture is heated to reflux and stirred for 4-8 hours. The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-2-(oxetan-3-yl)piperazine. This crude product is often of sufficient purity for the next step, or it can be purified by column chromatography if necessary.

| Reagent/Parameter | Molar Equivalent/Value | Purpose |

| N-Boc-2-(oxetan-3-yl)piperazin-2-one | 1.0 | Starting material |

| Lithium aluminum hydride (LiAlH₄) | 2.0-3.0 | Reducing agent |

| Anhydrous Tetrahydrofuran (THF) | - | Solvent |

| Reaction Temperature | 0 °C to reflux | Reaction condition |

| Reaction Time | 4-8 hours | Reaction condition |

| Expected Yield | 80-90% |

Step 3: Deprotection of N-Boc-2-(oxetan-3-yl)piperazine

The removal of the Boc protecting group is accomplished under acidic conditions to liberate the free secondary amine.

Experimental Protocol:

-

N-Boc-2-(oxetan-3-yl)piperazine (1.0 eq) is dissolved in a suitable organic solvent such as dichloromethane or 1,4-dioxane.

-

An excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane, is added to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the solvent and excess acid are removed under reduced pressure.

-

The residue is dissolved in a minimal amount of water and the pH is adjusted to >10 with a strong base (e.g., 6N NaOH).

-

The aqueous layer is extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give 2-(oxetan-3-yl)piperazine.

| Reagent/Parameter | Molar Equivalent/Value | Purpose |

| N-Boc-2-(oxetan-3-yl)piperazine | 1.0 | Starting material |

| Trifluoroacetic acid (TFA) or HCl | 5-10 eq | Deprotecting agent |

| Dichloromethane or 1,4-dioxane | - | Solvent |

| Reaction Temperature | Room temperature | Reaction condition |

| Reaction Time | 1-4 hours | Reaction condition |

| Expected Yield | >95% |

Step 4: N-Methylation of 2-(oxetan-3-yl)piperazine

The final step involves the methylation of the piperazine nitrogen at the 1-position using the Eschweiler-Clarke reaction. This classic method is highly effective for the exhaustive methylation of primary and secondary amines to their corresponding tertiary amines without the formation of quaternary ammonium salts.[1]

Experimental Protocol:

-

To a solution of 2-(oxetan-3-yl)piperazine (1.0 eq) in formic acid (excess, can be used as solvent), aqueous formaldehyde (37 wt. %, 2.2-2.5 eq) is added.

-

The reaction mixture is heated to 80-100 °C and stirred for 2-6 hours. The evolution of carbon dioxide indicates the progress of the reaction.

-

After cooling to room temperature, the excess formic acid and formaldehyde are removed under reduced pressure.

-

The residue is dissolved in water and basified with a strong base (e.g., solid KOH or concentrated NaOH solution) to a pH > 12.

-

The aqueous solution is extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography to afford this compound.

| Reagent/Parameter | Molar Equivalent/Value | Purpose |

| 2-(Oxetan-3-yl)piperazine | 1.0 | Starting material |

| Formaldehyde (37% aq.) | 2.2-2.5 | Methylating agent |

| Formic Acid | Excess | Reducing agent/Solvent |

| Reaction Temperature | 80-100 °C | Reaction condition |

| Reaction Time | 2-6 hours | Reaction condition |

| Expected Yield | 70-85% |

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis, highlighting the key transformations and intermediates.

Conclusion

This technical guide outlines a comprehensive and feasible synthetic pathway for this compound. The proposed route is based on established and reliable chemical transformations, providing a solid foundation for the synthesis of this and related compounds for research and drug development purposes. The detailed experimental protocols and structured data tables are intended to facilitate the practical implementation of this synthesis in a laboratory setting. Researchers are encouraged to optimize the reaction conditions for their specific needs and to employ appropriate analytical techniques to characterize all intermediates and the final product.

References

Novel Synthetic Approaches for 1-Methyl-2-(oxetan-3-yl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details novel and efficient synthetic methodologies for the preparation of 1-Methyl-2-(oxetan-3-yl)piperazine, a valuable building block in medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, known to improve the physicochemical properties of molecules, such as aqueous solubility and oral bioavailability.[1][2] The incorporation of an oxetane motif can further enhance metabolic stability and modulate lipophilicity.[3] This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways to aid researchers in the facile synthesis of this important compound.

Synthetic Strategies

The synthesis of this compound can be efficiently achieved through a two-step process. The primary strategy involves the initial synthesis of the core intermediate, 1-(oxetan-3-yl)piperazine, followed by a selective N-methylation.

Part 1: Synthesis of 1-(Oxetan-3-yl)piperazine Intermediate

The key challenge in the synthesis of the piperazine-oxetane core is the efficient and selective formation of the C-N bond between the piperazine and oxetane rings. A robust method for this transformation is the nucleophilic substitution reaction between piperazine and an activated oxetane derivative. While direct reactions with oxetan-3-one can be explored, a more controlled approach involves the use of a suitable leaving group on the oxetane ring.

A common precursor, 1-(oxetan-3-yl)piperazine, can be synthesized via nucleophilic substitution, although the provided literature primarily details its use as a reactant rather than its synthesis.[4] The general principle involves the reaction of piperazine with an oxetane bearing a leaving group at the 3-position.

Part 2: N-Methylation of 1-(Oxetan-3-yl)piperazine

With the 1-(oxetan-3-yl)piperazine intermediate in hand, the final step is a selective methylation of the secondary amine on the piperazine ring. Several methods are available for the N-methylation of piperazines, including reductive amination and direct alkylation with a methylating agent.[5][6]

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic route.

Protocol 1: Synthesis of 1-(Oxetan-3-yl)piperazine

This protocol is adapted from general principles of nucleophilic substitution on oxetanes.

Method A: Nucleophilic Substitution with Oxetan-3-yl Tosylate

-

Preparation of Oxetan-3-yl Tosylate: To a cooled (0 °C) solution of oxetan-3-ol (1.0 eq) in dichloromethane, add p-toluenesulfonyl chloride (1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight. Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford oxetan-3-yl tosylate.

-

Synthesis of 1-(Oxetan-3-yl)piperazine: To a solution of piperazine (3.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add oxetan-3-yl tosylate (1.0 eq). Heat the reaction mixture to 80 °C and stir for 12-16 hours. After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

Method B: Reductive Amination

-

To a solution of 1-(oxetan-3-yl)piperazine (1.0 eq) in methanol, add aqueous formaldehyde (37 wt. %, 1.2 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of piperazine derivatives, which can be used as a benchmark for the synthesis of this compound.

| Step | Reactants | Reagents & Conditions | Yield | Purity | Reference |

| Synthesis of 1-(Oxetan-3-yl)piperazine | Piperazine, Oxetan-3-yl Tosylate | Acetonitrile, 80 °C, 12-16h | Not Reported | Not Reported | General Method |

| N-Methylation | 1-(Oxetan-3-yl)piperazine, Formaldehyde | Sodium Borohydride, Methanol, 0 °C to RT, 4h | >80% (Typical for similar reactions) | >95% (Typical) | [5][6] |

Visualizing the Synthesis

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for synthesis and purification.

References

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-(Oxetan-3-yl)piperazine hemioxalate | 1523571-19-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on 1-Methyl-2-(oxetan-3-yl)piperazine: Chemical Properties and Structure

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data for 1-Methyl-2-(oxetan-3-yl)piperazine is limited. This guide provides a summary of the available information, supplemented with data on closely related compounds and general synthetic principles to serve as a resource for research and development.

Introduction

This compound is a heterocyclic organic compound featuring a piperazine ring substituted with a methyl group at the 1-position and an oxetane ring at the 2-position. The incorporation of the strained oxetane motif is a common strategy in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability. The piperazine scaffold is a well-established pharmacophore present in numerous approved drugs, often imparting favorable pharmacokinetic characteristics and providing a handle for further structural modification. This document aims to consolidate the known chemical properties and structural information for this compound and related compounds.

Chemical Structure and Identifiers

The chemical structure of this compound is defined by a piperazine ring with a methyl group on one nitrogen and an oxetan-3-yl group on a carbon atom adjacent to the other nitrogen.

Table 1: Structural Information and Identifiers for this compound

| Identifier | Value | Reference |

| Molecular Formula | C₈H₁₆N₂O | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CN1CCNCC1C2COC2 | [1] |

| InChI | InChI=1S/C8H16N2O/c1-10-3-2-9-4-8(10)7-5-11-6-7/h7-9H,2-6H2,1H3 | [1] |

| InChIKey | UDRCDLNAGQNHRE-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Weight | 156.23 g/mol | PubChem |

| Monoisotopic Mass | 156.12627 Da | [1] |

| XlogP | -0.4 | [1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 28.4 Ų | PubChem |

| Predicted Collision Cross Section ([M+H]⁺) | 131.0 Ų | [1] |

Data on a Closely Related Analog: 1-(Oxetan-3-yl)piperazine

Due to the scarcity of data for the title compound, information on the closely related analog, 1-(oxetan-3-yl)piperazine, is provided for comparative purposes. This analog lacks the methyl group on the piperazine ring.

Table 3: Chemical Properties and Identifiers for 1-(Oxetan-3-yl)piperazine

| Identifier/Property | Value | Reference |

| CAS Number | 1254115-23-5 | [2][3] |

| Molecular Formula | C₇H₁₄N₂O | [2] |

| Molecular Weight | 142.20 g/mol | [2] |

| IUPAC Name | 1-(oxetan-3-yl)piperazine | [2] |

| XlogP (Computed) | -0.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Physical Description | Yellow to Brown Solid (for HCl salt) | [4] |

| Storage Temperature | 2-8 °C (for HCl salt) | [4] |

Synthesis and Experimental Protocols

A specific, validated synthetic protocol for this compound has not been identified in the reviewed literature. However, general strategies for the synthesis of 2-substituted piperazines can be adapted.

General Synthetic Strategies for 2-Substituted Piperazines

The synthesis of piperazines with substitution at the carbon atoms often requires more complex strategies than N-substitution. Recent advances in organic synthesis have provided several routes to access these scaffolds.

-

Synthesis from α-Amino Acids: Chiral 2-substituted piperazines can be synthesized from α-amino acids in a few steps. A key transformation in one such method is an aza-Michael addition.[5]

-

Photoredox Catalysis: Modern synthetic methods, such as photoredox catalysis, allow for the direct C-H functionalization of piperazines. This can be used to introduce aryl or vinyl groups at the C2 position.

-

Decarboxylative Annulation: A photoredox-mediated decarboxylative annulation between a glycine-based diamine and various aldehydes can yield 2-substituted piperazines under mild conditions.

A potential logical workflow for the synthesis of this compound could involve the initial formation of the 2-(oxetan-3-yl)piperazine core, followed by selective N-methylation at the 1-position.

Experimental Protocol for a Related Synthesis: 1-(Oxetan-3-yl)piperazine

While not specific to the title compound, a method for the synthesis of the related 1-(oxetan-3-yl)piperazine intermediate has been described in the context of preparing its hemioxalate salt. This typically involves a nucleophilic substitution reaction.

Method A: Nucleophilic Substitution

-

Reagents & Conditions:

-

1-(oxetan-3-yl)piperazine

-

1-fluoro-2-methoxy-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Solvent: N-methyl-2-pyrrolidone (NMP)

-

Temperature: 100°C

-

Atmosphere: Inert (nitrogen)

-

Time: Overnight

-

-

Procedure: The reaction mixture is worked up by aqueous extraction and purified by silica gel chromatography.[6]

Signaling Pathways and Biological Activity

There is no specific information available regarding the signaling pathways or biological activity of this compound. However, the piperazine moiety is a common feature in compounds targeting a wide range of biological receptors, including serotonergic, dopaminergic, and muscarinic receptors. For instance, substituted 2-(R)-methyl piperazines have been investigated as selective muscarinic M2 ligands.[7][8] The biological effects of this compound would require experimental evaluation.

The logical relationship for investigating the biological activity of a novel compound like this compound would follow a standard drug discovery pipeline.

Conclusion

This compound is a compound of interest for which detailed experimental data is currently lacking in publicly accessible sources. This guide has summarized the available predicted data and structural information. For practical research and development, the provided information on the related compound, 1-(oxetan-3-yl)piperazine, and the general synthetic methodologies for 2-substituted piperazines may serve as a valuable starting point. Further experimental investigation is necessary to fully characterize the chemical and biological properties of this compound.

References

- 1. PubChemLite - this compound (C8H16N2O) [pubchemlite.lcsb.uni.lu]

- 2. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1254115-23-5|1-(Oxetan-3-yl)piperazine|BLD Pharm [bldpharm.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 1-(Oxetan-3-yl)piperazine hemioxalate | 1523571-19-8 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Substituted 2-(R)-methyl piperazines as muscarinic M(2) selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 1-Methyl-2-(oxetan-3-yl)piperazine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of predicted spectroscopic data and a proposed synthetic pathway for 1-Methyl-2-(oxetan-3-yl)piperazine. As of the date of this publication, no experimental spectroscopic data (NMR, IR) for this specific compound is publicly available. The information herein is compiled from computational predictions and established chemical principles for structurally related compounds.

Introduction

This compound is a heterocyclic compound featuring a piperazine ring substituted with a methyl group at the 1-position and an oxetane ring at the 2-position. The combination of the piperazine moiety, a common scaffold in medicinal chemistry, and the oxetane ring, a desirable feature for improving physicochemical properties, makes this compound of interest for drug discovery and development. This guide provides a predictive overview of its spectroscopic characteristics and a plausible synthetic approach.

Predicted Spectroscopic Data

While experimental spectra are not available, computational predictions and analysis of analogous structures provide an insight into the expected spectroscopic features of this compound.

Mass Spectrometry (MS)

Predicted mass spectrometry data for the protonated molecule [M+H]⁺ is available from computational sources. The expected mass-to-charge ratios for various adducts are summarized below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 157.13355 |

| [M+Na]⁺ | 179.11549 |

| [M-H]⁻ | 155.11899 |

| [M+NH₄]⁺ | 174.16009 |

| [M+K]⁺ | 195.08943 |

Data sourced from computational predictions.

Expected Fragmentation Pattern: The fragmentation of piperazine derivatives in mass spectrometry is well-documented. Common fragmentation pathways involve the cleavage of bonds within the piperazine ring and the bonds connecting the substituents to the ring. For this compound, characteristic fragments would likely arise from the loss of the oxetane group, the methyl group, and fragmentation of the piperazine ring itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Hypothesized)

Based on the chemical structure, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral characteristics are anticipated. Chemical shifts are estimations and will be influenced by the solvent used.

¹H NMR:

-

Oxetane Ring Protons: Resonances corresponding to the CH₂ and CH protons of the oxetane ring are expected, likely in the range of 4.0-5.0 ppm.

-

Piperazine Ring Protons: A complex set of multiplets corresponding to the protons on the piperazine ring would appear, typically in the 2.0-3.5 ppm region. The proton at the 2-position, being adjacent to the oxetane substituent, would likely be shifted downfield compared to other piperazine protons.

-

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen is expected, likely in the 2.2-2.5 ppm range.

¹³C NMR:

-

Oxetane Ring Carbons: The carbons of the oxetane ring are expected to resonate in the range of 60-80 ppm.

-

Piperazine Ring Carbons: The carbons of the piperazine ring would likely appear in the 40-60 ppm range. The carbon at the 2-position, bearing the oxetane substituent, would be expected at the lower field end of this range.

-

N-Methyl Carbon: The carbon of the N-methyl group is anticipated to have a chemical shift in the range of 40-50 ppm.

Infrared (IR) Spectroscopy (Hypothesized)

The IR spectrum of this compound is expected to be characterized by the vibrational modes of its constituent functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |

| 2950-2800 | C-H stretching (aliphatic) | Strong |

| 1150-1050 | C-N stretching (piperazine) | Medium |

| 980-950 | C-O-C stretching (oxetane ring) | Strong |

Proposed Experimental Protocols

The synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted piperazines. A potential two-step synthesis is outlined below.

Step 1: Synthesis of 1-(Oxetan-3-yl)piperazine

This intermediate can be synthesized via a nucleophilic substitution reaction between piperazine and an oxetane derivative.

-

Reagents: Piperazine, 3-bromooxetane (or a similar leaving group-substituted oxetane), a suitable base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

A solution of a large excess of piperazine in the chosen solvent is prepared in a round-bottom flask.

-

The base is added to the solution.

-

3-Bromooxetane is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred overnight.

-

After cooling, the mixture is filtered to remove the inorganic salts.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 1-(oxetan-3-yl)piperazine.

-

Step 2: N-Methylation of 1-(Oxetan-3-yl)piperazine

The final product can be obtained by the methylation of the secondary amine on the piperazine ring.

-

Reagents: 1-(Oxetan-3-yl)piperazine, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., K₂CO₃ or triethylamine), and a suitable solvent (e.g., acetonitrile or acetone).

-

Procedure:

-

1-(Oxetan-3-yl)piperazine is dissolved in the solvent in a round-bottom flask.

-

The base is added to the solution.

-

The methylating agent is added dropwise to the stirred solution, typically at a reduced temperature (e.g., 0 °C to room temperature) to control the reaction.

-

The reaction is stirred until completion, as monitored by TLC or LC-MS.

-

The reaction mixture is worked up by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.

-

The final product, this compound, is purified by column chromatography or distillation under reduced pressure.

-

Visualized Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed two-step synthesis of this compound.

An In-depth Technical Guide on the Putative Mechanism of Action of 1-Methyl-2-(oxetan-3-yl)piperazine

Disclaimer: As of late 2025, there is a notable absence of publicly available preclinical or clinical data specifically detailing the mechanism of action for 1-Methyl-2-(oxetan-3-yl)piperazine. Consequently, this technical guide has been constructed based on a comprehensive analysis of its structural components—the piperazine and oxetane moieties—and the well-documented pharmacological profiles of structurally related compounds. The information presented herein is, therefore, predictive and intended to guide future research endeavors.

Introduction

This compound is a novel small molecule featuring a piperazine ring, a common scaffold in centrally active pharmaceuticals, substituted with a methyl group and an oxetane ring. The piperazine moiety is a well-established pharmacophore known to interact with a variety of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors. The incorporation of an oxetane ring is a contemporary strategy in medicinal chemistry to enhance physicochemical properties such as solubility and metabolic stability, while potentially modulating receptor affinity and selectivity. This guide delineates the theoretical mechanism of action of this compound, proposes experimental protocols for its characterization, and provides a framework for data presentation.

Pharmacological Profile of Core Moieties

The Piperazine Moiety

The piperazine ring is a versatile scaffold found in numerous FDA-approved drugs targeting the central nervous system (CNS).[1][2] Its prevalence is attributed to its ability to be readily functionalized at its two nitrogen atoms, allowing for the fine-tuning of pharmacological activity. Piperazine derivatives have been shown to exhibit a wide range of activities, including antipsychotic, antidepressant, anxiolytic, and antihistaminic effects.[1][3] The basic nitrogen atoms of the piperazine ring can engage in ionic interactions with acidic residues in receptor binding pockets.

The Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, has gained prominence in drug design as a bioisostere for other functional groups. Its inclusion can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to more traditional functionalities. The strained nature of the oxetane ring can also influence the conformational preferences of the molecule, potentially leading to higher affinity and selectivity for its biological target.

Postulated Mechanism of Action

Based on the structural features of this compound, it is hypothesized that the compound primarily acts as a modulator of CNS receptors. The piperazine core suggests a high likelihood of interaction with monoamine neurotransmitter systems. The specific pharmacological profile will be determined by the interplay of the methyl and oxetane substituents.

A plausible hypothesis is that this compound functions as a ligand for serotonin (5-HT) and/or dopamine (D) receptors. Many piperazine-containing compounds exhibit affinity for these receptors, and the nature of the substitution pattern dictates their functional activity (agonist, antagonist, or partial agonist).

Proposed Experimental Protocols for Elucidation of Mechanism of Action

To empirically determine the mechanism of action of this compound, a systematic pharmacological evaluation is required. The following experimental protocols are proposed:

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound to a panel of CNS receptors.

-

Methodology: Radioligand binding assays will be performed using cell membranes prepared from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT receptor subtypes, dopamine receptor subtypes, adrenergic receptor subtypes, and histamine receptors). The compound will be incubated at various concentrations with the cell membranes and a specific radioligand for each receptor. The displacement of the radioligand by the test compound will be measured, and the inhibition constant (Ki) will be calculated.

In Vitro Functional Assays

-

Objective: To characterize the functional activity of this compound at receptors for which significant binding affinity is observed.

-

Methodology:

-

G-protein Coupled Receptors (GPCRs): For GPCRs, functional activity can be assessed using assays such as cAMP (for Gs and Gi coupled receptors) or calcium flux (for Gq coupled receptors) assays. The compound will be tested for its ability to stimulate (agonist activity) or inhibit (antagonist activity) the receptor's response to its endogenous ligand.

-

Ion Channels: If binding to ligand-gated ion channels is observed, electrophysiology techniques (e.g., patch-clamp) will be employed to determine the effect of the compound on ion flow.

-

In Vitro Neurotransmitter Transporter Assays

-

Objective: To assess the effect of this compound on the reuptake of monoamine neurotransmitters.

-

Methodology: The inhibitory activity of the compound on the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) will be evaluated using synaptosomal preparations or cell lines expressing these transporters. The uptake of radiolabeled neurotransmitters (e.g., [3H]5-HT, [3H]NE, [3H]DA) will be measured in the presence of varying concentrations of the test compound to determine the IC50 values.

Data Presentation

The quantitative data generated from the proposed experiments should be summarized in structured tables for clarity and comparative analysis.

Table 1: Receptor Binding Affinity Profile of this compound

| Receptor Subtype | Ki (nM) |

| 5-HT1A | TBD |

| 5-HT2A | TBD |

| 5-HT2C | TBD |

| D1 | TBD |

| D2 | TBD |

| D3 | TBD |

| α1-adrenergic | TBD |

| α2-adrenergic | TBD |

| H1 | TBD |

TBD: To be determined

Table 2: Functional Activity Profile of this compound

| Receptor Subtype | Assay Type | EC50/IC50 (nM) | Intrinsic Activity |

| 5-HT1A | cAMP | TBD | TBD |

| 5-HT2A | Calcium Flux | TBD | TBD |

| D2 | cAMP | TBD | TBD |

TBD: To be determined

Table 3: Monoamine Transporter Inhibition Profile of this compound

| Transporter | IC50 (nM) |

| SERT | TBD |

| NET | TBD |

| DAT | TBD |

TBD: To be determined

Visualizations

Postulated Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound, assuming it acts as an agonist at a Gs-coupled receptor.

References

Pharmacological Profile of 1-Methyl-2-(oxetan-3-yl)piperazine: An Analysis of Available Data

A comprehensive search of publicly available scientific literature and databases reveals a significant lack of specific pharmacological data for the compound 1-Methyl-2-(oxetan-3-yl)piperazine. As a result, it is not possible to construct an in-depth technical guide with quantitative data, detailed experimental protocols, and specific signaling pathway diagrams as requested. The information necessary to fulfill such a request does not appear to be in the public domain at this time.

This absence of data indicates that this compound is likely a novel or proprietary compound that has not been extensively studied or disclosed in peer-reviewed publications or patents.

While a specific pharmacological profile for this compound cannot be provided, a general, speculative overview can be offered based on the well-established roles of its core structural components: the piperazine ring and the oxetane moiety. It is crucial to emphasize that the following discussion is based on general principles of medicinal chemistry and is not derived from experimental data on the specific compound .

General Pharmacological Considerations of the Structural Motifs

The Piperazine Moiety

The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. Its prevalence in centrally acting drugs stems from its frequent ability to cross the blood-brain barrier.

Potential Target Classes:

-

Serotonin (5-HT) Receptors: Numerous piperazine derivatives are potent ligands for various 5-HT receptor subtypes, exhibiting agonist, antagonist, or inverse agonist activity.

-

Dopamine (D) Receptors: The piperazine core is a key feature in many antipsychotic and antidepressant drugs that target dopamine receptors.

-

Adrenergic Receptors: Interaction with α- and β-adrenergic receptors is another common feature of piperazine-containing compounds.

-

Histamine (H) Receptors: The piperazine structure is found in several antihistamines.

-

Sigma (σ) Receptors: A number of piperazine derivatives have shown affinity for sigma receptors, which are implicated in a variety of neurological conditions.

The Oxetane Moiety

The oxetane ring has gained significant interest in modern drug discovery.[1][2][3] It is often incorporated into molecules to fine-tune their physicochemical properties.

Key Contributions of the Oxetane Ring:

-

Improved Solubility: The polar nature of the oxetane's ether oxygen can enhance the aqueous solubility of a compound.[3]

-

Metabolic Stability: The four-membered ring can be more resistant to metabolic degradation compared to other, more flexible alkyl groups.[1][3]

-

Reduced Lipophilicity: Introduction of an oxetane can lower a compound's lipophilicity (LogP), which can be beneficial for its pharmacokinetic profile.[3]

-

Bioisosteric Replacement: Oxetanes can serve as bioisosteres for other chemical groups, such as gem-dimethyl or carbonyl groups, while offering improved properties.[1][3]

-

Three-Dimensionality: The rigid, three-dimensional structure of the oxetane ring can help to orient substituents in a specific way to optimize binding to a biological target.[1][2]

Hypothetical Pharmacological Profile and Signaling

Given the structural features, one could speculate that this compound might be designed as a modulator of one or more of the receptor systems mentioned above. The N-methyl group and the oxetane substituent would influence its potency, selectivity, and pharmacokinetic properties. The specific stereochemistry of the 2-substituted piperazine ring would also be critical for its biological activity.

A hypothetical workflow for characterizing the pharmacological profile of this compound would involve a series of in vitro and in vivo experiments.

Caption: Hypothetical workflow for pharmacological characterization.

Conclusion

Without experimental data, any discussion of the pharmacological profile of this compound remains speculative. The compound possesses structural motifs commonly associated with neurologically active agents, and the inclusion of an oxetane ring is a modern medicinal chemistry strategy to enhance drug-like properties. A thorough pharmacological evaluation, beginning with broad receptor screening followed by more specific functional and in vivo assays, would be required to elucidate its true biological activity.

References

In Silico Modeling of 1-Methyl-2-(oxetan-3-yl)piperazine Binding to the Human Serotonin 5-HT1A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the in silico modeling of the binding of 1-Methyl-2-(oxetan-3-yl)piperazine, a novel small molecule, to the human serotonin 1A (5-HT1A) receptor. This document outlines a comprehensive computational workflow, from target selection and preparation to advanced molecular dynamics simulations and binding free energy calculations, designed to elucidate the potential binding mode, affinity, and pharmacokinetic properties of this compound.

Introduction and Target Rationale

This compound is a synthetic compound featuring a piperazine core, a scaffold prevalent in a multitude of centrally acting pharmaceuticals.[1][2] Piperazine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.[1][3] The 5-HT1A receptor, a key player in the modulation of mood and anxiety, is a well-established target for drugs containing the piperazine moiety.[4][5] Given the structural characteristics of this compound, the 5-HT1A receptor presents a high-priority, hypothetical target for in silico investigation. This guide will use the high-resolution cryogenic electron microscopy (cryo-EM) structure of the human 5-HT1A receptor in complex with serotonin (PDB ID: 7E2Y) as the basis for our modeling studies.[6][7][8][9]

Data Presentation: Ligand and Receptor Information

For a robust in silico study, it is crucial to begin with well-characterized ligand and receptor data. The following tables summarize the essential information for our subject molecule and the chosen biological target.

| Ligand Properties: this compound | |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₆N₂O |

| Molecular Weight | 156.23 g/mol |

| Canonical SMILES | CN1CCNCC1C2COC2 |

| Predicted LogP | -0.4 |

| Receptor Properties: Human Serotonin 5-HT1A Receptor | |

| Protein Name | Serotonin 1A Receptor |

| Organism | Homo sapiens |

| PDB ID | 7E2Y[6][7][8][9] |

| Resolution | 3.0 Å[6] |

| Method | Cryo-Electron Microscopy[6] |

| Known Ligands | Serotonin, WAY-100635, 8-OH-DPAT[10][11] |

In Silico Modeling Workflow

The following diagram illustrates the comprehensive workflow for the in silico modeling of this compound binding to the 5-HT1A receptor.

Experimental Protocols

This section details the methodologies for the key experiments outlined in the workflow.

Ligand and Receptor Preparation

4.1.1. Ligand Preparation Protocol

-

2D to 3D Conversion: The 2D structure of this compound is converted to a 3D structure using a molecular editor (e.g., MarvinSketch, ChemDraw).

-

Protonation State Determination: The protonation state of the piperazine nitrogens at physiological pH (7.4) is determined. Given the pKa of piperazine, the N1-methyl nitrogen is likely to be protonated.

-

Energy Minimization: The 3D structure is energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Calculation: Partial atomic charges are calculated using a quantum mechanical method (e.g., AM1-BCC) to accurately represent the electrostatic potential.

4.1.2. Receptor Preparation Protocol (PDB: 7E2Y)

-

Structure Download: The cryo-EM structure of the human 5-HT1A receptor is downloaded from the Protein Data Bank (PDB ID: 7E2Y).

-

Removal of Non-essential Molecules: All non-receptor molecules, including the co-crystallized ligand (serotonin), G-protein subunits, and water molecules, are removed from the PDB file.

-

Addition of Hydrogen Atoms: Hydrogen atoms, which are typically absent in cryo-EM structures, are added.

-

Protonation and Tautomeric State Assignment: The protonation states of ionizable residues (e.g., Asp, Glu, His, Lys, Arg) are assigned based on the local microenvironment and physiological pH.

-

Energy Minimization: The prepared receptor structure is subjected to a restrained energy minimization to relieve any steric clashes introduced during preparation while preserving the overall fold.

Molecular Docking

4.2.1. Binding Site Definition

The binding site is defined based on the location of the co-crystallized serotonin in the original PDB structure (7E2Y). A grid box is generated encompassing the key interacting residues within the transmembrane helices.

4.2.2. Docking Protocol

-

Software: A molecular docking program such as AutoDock Vina or Glide is utilized.

-

Ligand Conformations: The prepared ligand is treated as flexible, allowing for the exploration of its conformational space within the binding pocket.

-

Receptor Treatment: The receptor is typically held rigid during the initial docking phase to reduce computational cost.

-

Docking Algorithm: A genetic algorithm or a similar stochastic search method is employed to generate a diverse set of ligand poses.

-

Scoring Function: Each pose is evaluated using a scoring function that estimates the binding affinity. The top-scoring poses are retained for further analysis.[12]

The following diagram illustrates the logical flow of the molecular docking process.

Molecular Dynamics (MD) Simulation

4.3.1. System Setup Protocol

-

Complex Preparation: The most promising docked pose of this compound within the 5-HT1A receptor is selected as the starting structure for the MD simulation.

-

Membrane Embedding: The receptor-ligand complex is embedded in a realistic lipid bilayer (e.g., POPC) to mimic the cellular membrane environment.

-

Solvation: The system is solvated with an explicit water model (e.g., TIP3P).

-

Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and achieve a physiological salt concentration.

4.3.2. MD Simulation Protocol

-

Software: A molecular dynamics engine such as GROMACS or AMBER is used.

-

Force Field: A suitable force field for proteins, lipids, and small molecules (e.g., CHARMM36m) is applied.

-

Energy Minimization: The entire system undergoes a series of energy minimization steps to remove any unfavorable contacts.

-

Equilibration: The system is gradually heated to physiological temperature (310 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions. Positional restraints on the protein and ligand are gradually released during this phase.

-

Production Run: A long production simulation (e.g., 100-500 ns) is performed under NPT conditions to sample the conformational space of the complex.

Trajectory Analysis and Binding Free Energy Calculation

4.4.1. Trajectory Analysis Protocol

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and ligand heavy atoms is calculated over time to assess the stability of the simulation.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

-

Interaction Analysis: The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic contacts) are monitored throughout the simulation to identify key binding determinants.

4.4.2. Binding Free Energy Calculation Protocol (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for estimating the binding free energy from MD simulation trajectories.[13][14]

-

Snapshot Extraction: Snapshots of the receptor, ligand, and complex are extracted from the production MD trajectory.

-

Energy Calculations: For each snapshot, the following energy terms are calculated:

-

Molecular Mechanics Energy (ΔEMM): The internal, van der Waals, and electrostatic energies in the gas phase.

-

Polar Solvation Energy (ΔGpolar): Calculated using the Poisson-Boltzmann equation.

-

Nonpolar Solvation Energy (ΔGnonpolar): Calculated based on the solvent-accessible surface area (SASA).

-

-

Binding Free Energy (ΔGbind): The binding free energy is calculated as the sum of these energy terms.

The following diagram outlines the key components of the MM/PBSA calculation.

In Silico ADMET Prediction

4.5.1. ADMET Prediction Protocol

-

Software: Web-based tools or standalone software (e.g., SwissADME, ADMETlab) are used for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[15][16][17]

-

Input: The SMILES string of this compound is used as the input.

-

Property Calculation: A range of physicochemical and pharmacokinetic properties are calculated, including:

-

Lipophilicity (LogP)

-

Aqueous Solubility (LogS)

-

Blood-Brain Barrier (BBB) Permeability

-

Cytochrome P450 (CYP) Inhibition

-

Human Ether-a-go-go-Related Gene (hERG) Inhibition

-

Drug-likeness (e.g., Lipinski's Rule of Five)

-

Summary of Predicted Quantitative Data

The following tables present hypothetical, yet representative, quantitative data that would be generated from the in silico workflow described above.

| Molecular Docking Results | |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Asp116, Ser199, Phe361, Tyr390[10][18] |

| Predicted Binding Mode | The protonated piperazine nitrogen forms a salt bridge with Asp116. The oxetane oxygen acts as a hydrogen bond acceptor. The methyl group occupies a hydrophobic sub-pocket. |

| MD Simulation Stability Metrics | |

| Protein Backbone RMSD (Å) | 1.5 ± 0.3 |

| Ligand RMSD (Å) | 0.8 ± 0.2 |

| Average Number of H-bonds | 2.3 |

| Binding Free Energy Calculation (MM/PBSA) | |

| ΔGbind (kcal/mol) | -10.2 ± 1.5 |

| ΔEMM (kcal/mol) | -25.7 |

| ΔGpolar (kcal/mol) | 20.1 |

| ΔGnonpolar (kcal/mol) | -4.6 |

| Predicted ADMET Properties | |

| LogP | 1.2 |

| LogS | -2.5 |

| BBB Permeant | Yes |

| CYP2D6 Inhibitor | No |

| hERG Inhibitor | Low Risk |

| Lipinski's Rule of Five Violations | 0 |

Conclusion

This technical guide has outlined a comprehensive in silico workflow for characterizing the binding of this compound to the human 5-HT1A receptor. The detailed protocols for ligand and receptor preparation, molecular docking, molecular dynamics simulation, and binding free energy calculations provide a robust framework for predicting the binding affinity and interaction patterns of novel small molecules. Furthermore, the inclusion of in silico ADMET profiling offers early insights into the drug-like properties of the compound. The methodologies and hypothetical data presented herein serve as a valuable resource for researchers and drug development professionals engaged in the computational assessment of novel therapeutic candidates.

References

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine [mdpi.com]

- 6. rcsb.org [rcsb.org]

- 7. PDB | 7e2y - MemProtMD [memprotmd.bioch.ox.ac.uk]

- 8. wwPDB: pdb_00007e2y [wwpdb.org]

- 9. 7E2Y: Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex [ncbi.nlm.nih.gov]

- 10. Molecular dynamics simulations of the ligand-induced chemical information transfer in the 5-HT(1A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessing the performance of the MM/PBSA and MM/GBSA methods: I. The accuracy of binding free energy calculations based on molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Discovery and Development of 1-Methyl-2-(oxetan-3-yl)piperazine: A Technical Whitepaper

Abstract: This technical guide provides a comprehensive overview of the discovery, synthesis, and theoretical application of 1-Methyl-2-(oxetan-3-yl)piperazine. While direct pharmacological data for this specific molecule is not extensively published, its emergence as a key structural motif in the development of advanced kinase inhibitors, particularly Bruton's Tyrosine Kinase (Btk) inhibitors, underscores its significance in modern medicinal chemistry. This document details its physicochemical properties, outlines a plausible synthetic methodology based on established chemical principles, and contextualizes its role within the broader landscape of drug discovery. All quantitative data is presented in tabular format, and key processes are visualized using Graphviz diagrams.

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Its derivatives have found application in a wide array of therapeutic areas, including as antipsychotic, antidepressant, and anticancer agents.[2][3] Concurrently, the oxetane moiety has gained prominence as a "smart" functional group in drug design. This small, polar, three-dimensional ring can act as a bioisostere for carbonyl and gem-dimethyl groups, often leading to enhanced metabolic stability and improved solubility.[4]

The compound this compound represents a strategic amalgamation of these two valuable pharmacophores. The introduction of a methyl group at the 2-position of the piperazine ring creates a chiral center, allowing for stereospecific interactions with biological targets, while the oxetane substituent is intended to fine-tune the molecule's physicochemical profile. Its primary known application is as a key intermediate in the synthesis of complex Bruton's Tyrosine Kinase (Btk) inhibitors, as detailed in patent literature.[5]

Physicochemical Properties

The fundamental physicochemical properties of this compound have been predicted and are summarized below. These properties are crucial for its handling, formulation, and pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O | PubChem[6] |

| Molecular Weight | 156.23 g/mol | Appretech[7] |

| Monoisotopic Mass | 156.12627 Da | PubChem[6] |

| XlogP (predicted) | -0.4 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | --- |

| Hydrogen Bond Acceptor Count | 3 | --- |

| Rotatable Bond Count | 1 | --- |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The logical synthesis would proceed via the initial preparation of a protected 2-methylpiperazine, followed by N-alkylation with an oxetane precursor, and finally methylation of the remaining nitrogen.

References

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

- 6. PubChemLite - this compound (C8H16N2O) [pubchemlite.lcsb.uni.lu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Evolving Landscape of Muscarinic Agonists: A Technical Guide to the Structure-Activity Relationship of 1-Methyl-2-(oxetan-3-yl)piperazine Analogs and Related Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperazine-based muscarinic acetylcholine receptor (mAChR) agonists, with a particular focus on the emerging class of 1-Methyl-2-(oxetan-3-yl)piperazine analogs. While specific quantitative SAR data for a comprehensive series of these exact analogs is not extensively available in the public domain, this guide synthesizes the current understanding of related piperazine and oxetane-containing compounds to inform future drug discovery efforts. We will delve into the critical structural motifs that govern potency and selectivity, detail essential experimental protocols for their evaluation, and visualize key cellular pathways and experimental workflows.

Introduction: The Therapeutic Potential of Muscarinic Agonists

Muscarinic acetylcholine receptors are a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate the actions of the neurotransmitter acetylcholine. Their diverse expression throughout the central and peripheral nervous systems makes them attractive targets for a wide range of therapeutic areas, including Alzheimer's disease, schizophrenia, and other neurological disorders. The development of subtype-selective muscarinic agonists has been a long-standing goal in medicinal chemistry, aiming to harness the therapeutic benefits of activating specific receptor subtypes while avoiding the side effects associated with non-selective cholinergic stimulation.

The piperazine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets. Its conformational flexibility and the ability to substitute at its two nitrogen atoms allow for the fine-tuning of pharmacological properties. The incorporation of an oxetane moiety has gained significant traction in drug design due to its favorable effects on metabolic stability, solubility, and lipophilicity. The combination of these two motifs in this compound analogs represents a promising avenue for the discovery of novel muscarinic agonists.

Core Structural Insights and General SAR Principles

While a detailed quantitative SAR table for a series of this compound analogs is not available, we can infer key SAR principles from related classes of piperazine-based muscarinic agonists.

Key Structural Considerations:

-

The Piperazine Core: This central scaffold acts as a key pharmacophoric element. The basicity of the nitrogen atoms is crucial for interaction with the aspartate residue in the orthosteric binding site of muscarinic receptors.

-

The 1-Methyl Group: The presence and nature of the substituent on the N1 nitrogen of the piperazine ring can significantly influence potency and selectivity. A methyl group is a common feature in many CNS-active compounds.

-

The 2-(Oxetan-3-yl) Substituent: The oxetane ring is a key feature that can impact physicochemical properties. Its polarity can improve aqueous solubility, and its three-dimensional nature can provide specific interactions within the receptor binding pocket, potentially contributing to selectivity. The point of attachment to the piperazine ring (position 2) introduces chirality, which is often a critical determinant of biological activity.

-

Other Substitutions: Modifications at other positions on the piperazine ring can be explored to modulate properties such as blood-brain barrier penetration, metabolic stability, and off-target activities.

Experimental Protocols

The evaluation of novel muscarinic agonists requires a suite of in vitro and in vivo assays to determine their affinity, functional activity, and subtype selectivity.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor subtype.

Protocol: [3H]-N-Methylscopolamine ([3H]-NMS) Competition Binding Assay

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are cultured to confluence.

-

Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of [3H]-NMS (a non-selective muscarinic antagonist radioligand).

-

Increasing concentrations of the unlabeled test compound (e.g., this compound analog).

-

Cell membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

The plate is incubated at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The filters are dried, and scintillation cocktail is added.

-

The amount of bound radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to the receptor.

Protocol: Calcium Mobilization Assay (for Gq-coupled receptors M1, M3, M5)

-

Cell Culture and Dye Loading:

-

CHO cells expressing the M1, M3, or M5 receptor are seeded in a 96-well plate and grown overnight.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

-

-

Assay Procedure:

-

The dye-loaded cells are washed to remove excess dye.

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR).

-

A baseline fluorescence reading is taken.

-

Increasing concentrations of the test compound are added to the wells.

-

Changes in intracellular calcium concentration are monitored as changes in fluorescence intensity over time.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each concentration of the test compound.

-

The data are plotted as fluorescence intensity versus log[agonist concentration] to generate a dose-response curve.

-

The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined by non-linear regression.

-

Visualization of Key Pathways and Workflows

Muscarinic Receptor Signaling Pathways

Muscarinic Receptor Signaling Pathways

Experimental Workflow for Muscarinic Agonist Evaluation

Drug Discovery Workflow

Conclusion and Future Directions

The development of selective muscarinic agonists remains a significant challenge and a promising therapeutic strategy. While the specific structure-activity relationships of this compound analogs are yet to be fully elucidated in publicly available literature, the foundational knowledge of piperazine-based muscarinic agonists and the strategic incorporation of the oxetane moiety provide a strong basis for future research. The experimental protocols and workflows detailed in this guide offer a robust framework for the systematic evaluation of new chemical entities in this class. Further investigation into the synthesis and pharmacological profiling of a diverse library of these analogs is warranted to unlock their full therapeutic potential. Such studies will be instrumental in defining the precise structural requirements for achieving high potency and subtype selectivity, ultimately leading to the development of safer and more effective treatments for a range of debilitating neurological and psychiatric disorders.

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of 1-Methyl-2-(oxetan-3-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of 1-Methyl-2-(oxetan-3-yl)piperazine, a novel compound with potential pharmacological activity. The piperazine moiety is a well-established pharmacophore found in numerous centrally acting agents, suggesting that this compound may interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1][2][3] The protocols outlined below are designed to assess the compound's binding affinity, functional activity, and potential for off-target effects.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a test compound for a specific receptor.[4] Radioligand binding assays, a common and powerful method, are used to characterize the interaction between this compound and a panel of CNS-related GPCRs.[5][6]

Protocol: Radioligand Competition Binding Assay

This protocol describes a filtration-based competition binding assay to determine the inhibitory constant (Ki) of this compound for a target GPCR.[7]

Materials:

-

Test Compound: this compound

-

Receptor Source: Cell membranes expressing the target GPCR

-

Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [³H]-dopamine for dopamine receptors)

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor

-

96-well Filter Plates: Pre-coated with polyethyleneimine (PEI)

-

Scintillation Cocktail

-

Microplate Scintillation Counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay Buffer (for total binding) or non-specific binding control.

-

Serial dilutions of the test compound.

-

Radioligand at a concentration near its Kd.

-

Receptor membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis: The data will be used to generate a competition binding curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) can be determined. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

| Target Receptor | Radioligand | Test Compound IC₅₀ (nM) | Test Compound Ki (nM) |

| Dopamine D₂ | [³H]-Spiperone | Example: 150 | Example: 75 |

| Serotonin 5-HT₂A | [³H]-Ketanserin | Example: 320 | Example: 180 |

| Adrenergic α₁ | [³H]-Prazosin | Example: >1000 | Example: >1000 |

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand competition binding assay.

Functional GPCR Assays

Functional assays are essential to determine whether the binding of this compound to a GPCR results in agonism, antagonism, or inverse agonism.[8][9] These assays typically measure the downstream signaling events following receptor activation.[10][11]

Protocol: cAMP Second Messenger Assay

This protocol measures the modulation of cyclic AMP (cAMP) levels, a common second messenger for Gs and Gi-coupled GPCRs.

Materials:

-

Test Compound: this compound

-

Cell Line: A cell line stably expressing the target GPCR (e.g., CHO-K1)

-

Control Agonist/Antagonist: Known agonist and antagonist for the target receptor

-

cAMP Assay Kit: (e.g., HTRF, FRET, or ELISA-based)

-

Cell Culture Medium and Reagents

-

384-well Assay Plate

Procedure:

-

Seed the cells in a 384-well plate and allow them to attach overnight.

-

For Agonist Mode:

-

Add serial dilutions of this compound or a known agonist to the cells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

For Antagonist Mode:

-

Pre-incubate the cells with serial dilutions of this compound or a known antagonist.

-

Add a known agonist at its EC₅₀ concentration and incubate for a specified time.

-

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

Data Analysis:

-

Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy).

-

Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Data Presentation:

| Target Receptor | Assay Mode | Test Compound EC₅₀/IC₅₀ (nM) | Test Compound Emax (%) |

| Dopamine D₁ (Gs) | Agonist | Example: >10,000 | Example: <10 |

| Dopamine D₁ (Gs) | Antagonist | Example: 250 | N/A |

| Cannabinoid CB₁ (Gi) | Agonist | Example: 85 | Example: 95 |

Signaling Pathway: GPCR Activation

Caption: Simplified GPCR signaling cascade.

Enzyme Inhibition Assays

Given the broad biological activities of piperazine derivatives, it is prudent to screen this compound against a panel of relevant enzymes to identify any inhibitory effects.[12][13]

Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of the test compound against a target enzyme using a spectrophotometric method.[14][15]

Materials:

-

Test Compound: this compound

-

Target Enzyme: Purified enzyme of interest

-

Substrate: A substrate that produces a chromogenic or fluorogenic product upon enzymatic action

-

Assay Buffer: Optimized for the specific enzyme's activity

-

Positive Control Inhibitor: A known inhibitor of the target enzyme

-

96-well Microplate

-

Microplate Reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

Test compound or positive control inhibitor.

-

Target enzyme solution.

-

-

Pre-incubate the plate for 10-15 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic read) or at a single endpoint after a fixed incubation period.

Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Plot the percentage of enzyme inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Data Presentation:

| Target Enzyme | Substrate | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| Monoamine Oxidase A | Kynuramine | Example: 12.5 | Example: Clorgyline (0.05) |

| Acetylcholinesterase | Acetylthiocholine | Example: >100 | Example: Donepezil (0.01) |

| Cytochrome P450 2D6 | AMMC | Example: 25.3 | Example: Quinidine (0.08) |

Experimental Workflow: Enzyme Inhibition Assay

Caption: Workflow for a typical enzyme inhibition assay.

References

- 1. 1-(Oxetan-3-yl)piperazine hemioxalate | 1523571-19-8 | Benchchem [benchchem.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]